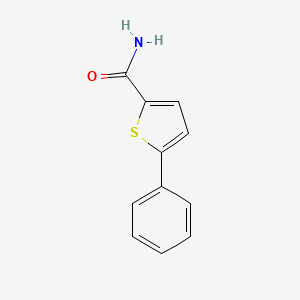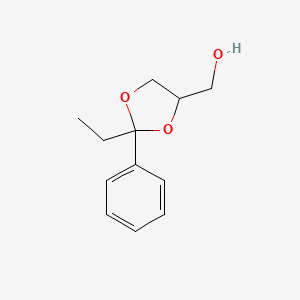![molecular formula C22H22N6 B13997944 2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)
2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine is a complex organic compound that features a benzimidazole moiety linked to a quinazoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the construction of the quinazoline ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: This compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1H-benzimidazole: A simpler structure with similar functional groups.
Quinazoline derivatives: Compounds with a quinazoline core that may have different substituents.
Uniqueness
2-(2-Amino-1H-benzimidazol-1-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine is unique due to its combination of benzimidazole and quinazoline structures, which confer specific chemical and biological properties not found in simpler analogs
Propiedades
Fórmula molecular |
C22H22N6 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-(2-aminobenzimidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C22H22N6/c23-21-25-18-12-6-7-13-19(18)28(21)22-26-17-11-5-4-10-16(17)20(27-22)24-14-15-8-2-1-3-9-15/h1-3,6-9,12-13H,4-5,10-11,14H2,(H2,23,25)(H,24,26,27) |
Clave InChI |
HFUJVVKYRPFTGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NC(=N2)N3C4=CC=CC=C4N=C3N)NCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


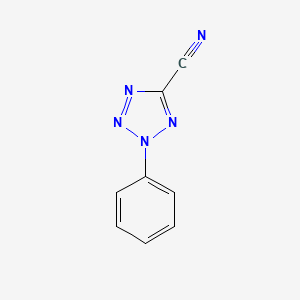
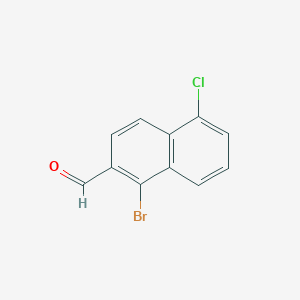

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
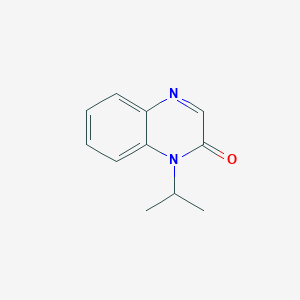
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
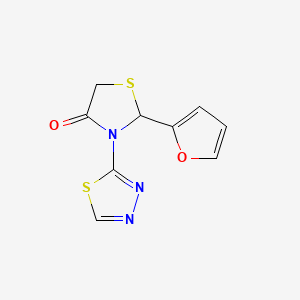
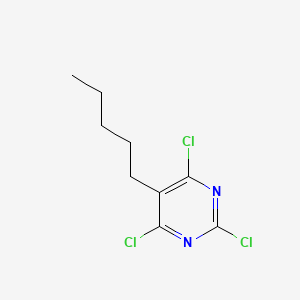
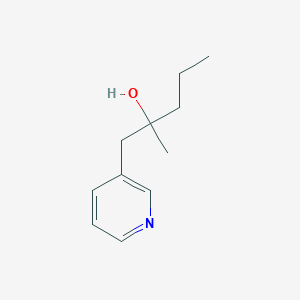

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
